molecular formula C13H19N3O3 B6260297 tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate CAS No. 1033334-00-7

tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate

Cat. No.: B6260297
CAS No.: 1033334-00-7
M. Wt: 265.3
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Description

tert-Butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydrazinecarbonyl group, and a phenylmethyl group. This compound is known for its applications in organic synthesis, particularly in the protection of amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as palladium or copper, and under mild conditions to avoid over-alkylation or racemization of chiral substrates .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the preparation of tert-butyl carbazate followed by its reaction with the desired aldehyde or ketone. The process may involve the use of protective groups to ensure the selective reaction of functional groups and to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions and can be easily removed under mild conditions .

Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules, including enzyme inhibitors and pharmaceutical intermediates. It is particularly useful in the development of HIV-1 protease inhibitors .

Industry: In the industrial sector, this compound is employed in the production of polymers, dyes, and other specialty chemicals. Its ability to form stable intermediates makes it valuable in large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate involves its ability to form stable carbamate bonds with amine groups. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The compound can be selectively cleaved under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl carbazate
  • tert-Butyl N-aminocarbamate
  • tert-Butyl N-[(hydrazinecarbonyl)methyl]carbamate

Uniqueness: tert-Butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .

Properties

CAS No.

1033334-00-7

Molecular Formula

C13H19N3O3

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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